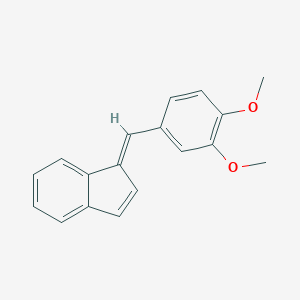
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine, also known as MPAA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine also has a broad range of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and bacterial and fungal infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, more research is needed to optimize the synthesis method of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine and to determine its pharmacokinetics and toxicity profile.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine can be synthesized using various methods, including the reaction of 4-methoxyaniline and 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole-5-carbaldehyde in ethanol. These methods have been optimized to obtain high yields and purity of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)17-16-11-15(18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,17,18,19) |
Clé InChI |
LQRRHHYUURZIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)